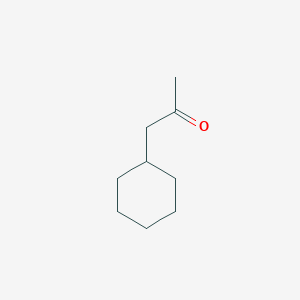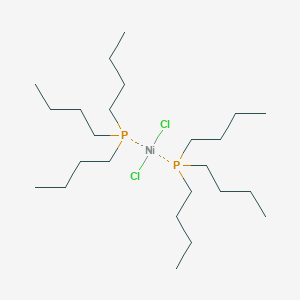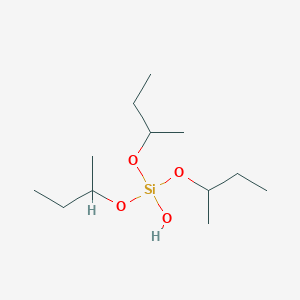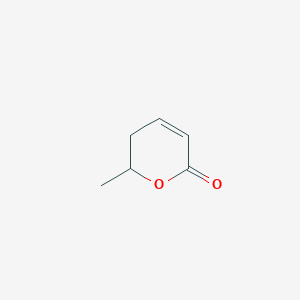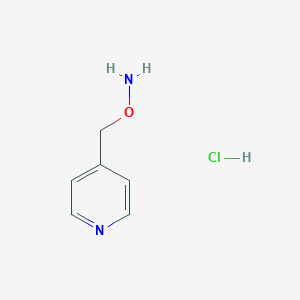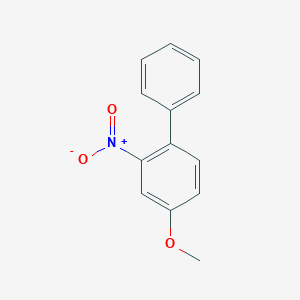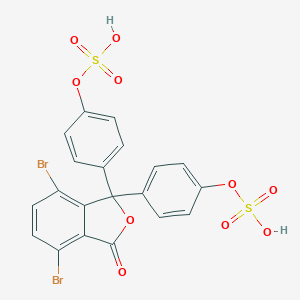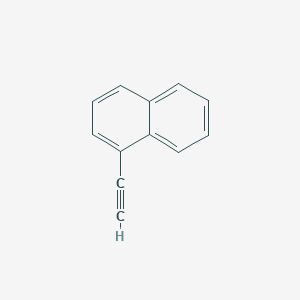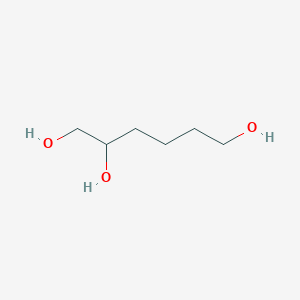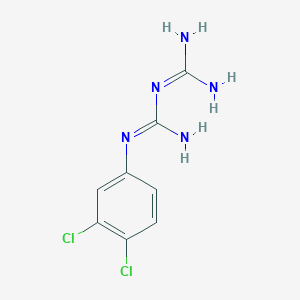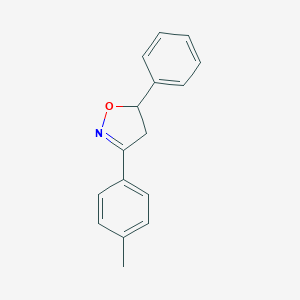
2-Isoxazoline, 5-phenyl-3-p-tolyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isoxazoline, 5-phenyl-3-p-tolyl- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of isoxazole, which is a five-membered heterocyclic compound containing one nitrogen and one oxygen atom in the ring. The synthesis of 2-Isoxazoline, 5-phenyl-3-p-tolyl- is a complex process that requires specialized knowledge and equipment.
Wirkmechanismus
The mechanism of action of 2-Isoxazoline, 5-phenyl-3-p-tolyl- is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters, such as GABA and glutamate. It may also act by inhibiting the activity of enzymes involved in the production of inflammatory mediators.
Biochemische Und Physiologische Effekte
2-Isoxazoline, 5-phenyl-3-p-tolyl- has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, it has been shown to reduce the levels of oxidative stress markers, such as malondialdehyde and nitric oxide.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Isoxazoline, 5-phenyl-3-p-tolyl- in lab experiments is its wide range of biological activities. This compound has been shown to have potential applications in the treatment of a wide range of diseases, including neurological disorders, inflammatory diseases, and cancer. However, one of the main limitations of using this compound is its complex synthesis method, which requires specialized knowledge and equipment.
Zukünftige Richtungen
There are several future directions for research on 2-Isoxazoline, 5-phenyl-3-p-tolyl-. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the identification of new biological activities and potential applications of this compound. Finally, there is a need for further research on the mechanism of action of this compound, which may lead to the development of new drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of 2-Isoxazoline, 5-phenyl-3-p-tolyl- is a multistep process that involves the reaction of various chemicals. The first step involves the reaction of p-tolylmagnesium bromide with 2-nitroacetonitrile to form 2-nitro-1-(p-tolyl)ethanol. This compound is then reacted with acetic anhydride to form 2-acetoxy-1-(p-tolyl)ethyl nitrate. The final step involves the reaction of 2-acetoxy-1-(p-tolyl)ethyl nitrate with sodium azide to form 2-Isoxazoline, 5-phenyl-3-p-tolyl-.
Wissenschaftliche Forschungsanwendungen
2-Isoxazoline, 5-phenyl-3-p-tolyl- has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. It has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
19505-66-9 |
|---|---|
Produktname |
2-Isoxazoline, 5-phenyl-3-p-tolyl- |
Molekularformel |
C16H15NO |
Molekulargewicht |
237.3 g/mol |
IUPAC-Name |
3-(4-methylphenyl)-5-phenyl-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C16H15NO/c1-12-7-9-13(10-8-12)15-11-16(18-17-15)14-5-3-2-4-6-14/h2-10,16H,11H2,1H3 |
InChI-Schlüssel |
DYYWHIVVQFNRGC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NOC(C2)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NOC(C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



